-Propene, 1,1,2,3,3,3-hexafluoro-, dimer, also known as perfluoropropylene dimer (PFPD) or hexafluoropropylene dimer (HPD), is a highly fluorinated synthetic lubricant prized for its unique properties in scientific research. Its key advantages include:
These properties make PFPD a valuable lubricant in various scientific research applications, including:
PFPD's excellent thermal stability and superior heat transfer capabilities make it a suitable candidate for heat transfer applications in research:
PFPD's excellent electrical insulating properties and chemical inertness make it a potential candidate as a dielectric fluid in specific research applications:
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer, also known by its CAS number 13429-24-8, is a fluorinated compound characterized by its unique molecular structure. It has a molecular formula of C6F12 and a molecular weight of approximately 300.05 g/mol. The compound exists as a colorless liquid with a boiling point ranging from 53 to 61 °C and is highly flammable, classified under hazard codes H225 and H302 for acute toxicity upon ingestion .
The synthesis of 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer can be achieved through several methods:
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer has several applications due to its unique properties:
Interaction studies involving 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer focus primarily on its reactivity with other chemicals. Its interactions with nucleophiles and electrophiles are significant for understanding its role in synthetic chemistry. Additionally:
Several compounds share structural similarities with 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer. Here’s a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Hexafluoropropylene | C3F6 | A gaseous compound used primarily in polymer synthesis. |
Perfluoropropylene | C3F6 | Fully fluorinated variant; more stable than hexafluoropropylene. |
Trifluoropropylene | C3H3F3 | Less fluorinated; different reactivity profile. |
The uniqueness of 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer lies in its specific combination of propene structure with multiple fluorine atoms that enhance its chemical stability while providing unique reactivity patterns not found in less fluorinated compounds.
Hexafluoropropene (HFP) dimerization can be achieved through various routes, including those involving hexafluoropropylene oxide (HFPO) as an intermediate or precursor. The catalytic oligomerization of HFPO represents one approach to accessing fluorinated compounds that can lead to HFP dimer formation through subsequent transformations.
HFPO undergoes ring-opening polymerization under appropriate conditions, which can be manipulated to yield dimeric structures. When exposed to fluoride catalysts, HFPO's epoxide ring opens through nucleophilic attack at the middle carbon, generating a perfluoropropoxide anion that can further react. This reaction is particularly significant as it represents a fundamental mechanism in fluorochemistry that applies to the formation of various fluorinated oligomers.
The reaction of HFPO typically proceeds via an anionic mechanism, where the nature of the counterion significantly influences both propagation and transfer reactions. At temperatures above 150°C, HFPO can decompose to trifluoroacetyl fluoride and difluorocarbene, presenting both challenges and opportunities for controlled synthesis pathways.
One conventional approach involves using alkali metal fluorides as catalysts. A comparative study of catalytic efficiency revealed significant differences among alkali metal fluorides, as shown in Table 1:
Catalyst System | Major Products | Degree of Polymerization | Conversion Rate |
---|---|---|---|
NaF/tetraglyme | CF₃CF₂CO₂CH₃ (monoadduct) | 1 | Low |
CsF/tetraglyme | Oligomeric products | <5 | Moderate |
KF/tetraglyme | Higher polymers | >10 | High |
Table 1: Comparison of alkali metal fluoride catalysts in HFPO reactions
The KF/tetraglyme catalytic system, particularly when used with fluorinated solvents like 1,1,1,3,3-pentafluorobutane at 0°C, has demonstrated superior performance for producing higher molecular weight derivatives. Under these conditions, polymers with number-average molar masses ranging between 2500 and 3500 g mol⁻¹ can be obtained in high yields (>90%).
Ionic liquids have emerged as promising alternatives to traditional metal salt catalysts for hexafluoropropene dimerization, offering enhanced catalytic activity and environmental benefits. Recent research has demonstrated that ionic liquid catalysts can achieve significantly higher turnover frequencies (TOF) compared to conventional catalysts.
The mechanism of ionic liquid-mediated dimerization involves nucleophilic attack on the hexafluoropropene molecule, followed by addition of a second molecule to form the dimer. The nucleophilicity of the anion and the interaction between cations and anions in the ionic liquid play crucial roles in determining catalytic efficiency.
A series of thiocyanate-based ionic liquids with various cationic structures have shown exceptional performance in HFP dimerization. Particularly noteworthy is the catalytic activity of 4-dimethylaminopyridine (DMAP) ionic liquids, which exceeds that of traditional metal salt catalysts by a factor of 2.4, and surpasses imidazole ionic liquids by approximately 1.5 times.
Under optimal reaction conditions, the [C₆DMAP][SCN] catalyst has demonstrated a remarkable TOF value of 325.04 h⁻¹. The superior performance of this catalyst can be attributed to the dual activation mechanism, where both the anion and cation participate in the catalytic process.
Similarly, trisubstituted thiocyanate imidazole ionic liquid [C₆mmim][SCN] has shown high activity with a TOF of 108.36 h⁻¹ and selectivity of 97.96%. Table 2 compares the performance of different ionic liquid catalysts in hexafluoropropene dimerization:
Ionic Liquid Catalyst | TOF (h⁻¹) | Selectivity (%) | Reaction Temperature (°C) |
---|---|---|---|
[C₆DMAP][SCN] | 325.04 | >95 | 25-30 |
[C₆mmim][SCN] | 108.36 | 97.96 | 25-30 |
Traditional metal salt | ~135 | ~90 | 30-50 |
Table 2: Catalytic performance comparison of ionic liquids in hexafluoropropene dimerization
The enhanced performance of ionic liquids is attributed to their strong nucleophilicity and the weak interaction between cations and anions, creating a more favorable environment for catalytic reactions. Density functional theory (DFT) calculations and XPS analysis have confirmed this dual-activation mechanism.
Anionic ring-opening polymerization represents another important approach for synthesizing fluorinated oligomers, including pathways that can lead to or involve hexafluoropropene dimer. This technique has been extensively studied using alkali metal fluorides as catalysts under various conditions.
The mechanism typically involves nucleophilic attack by a fluoride anion on the fluorinated monomer, followed by propagation through successive additions. For hexafluoropropylene oxide (HFPO), the nucleophilic attack occurs at the middle carbon of the epoxide ring, generating a perfluorinated alkoxide that can further react with additional monomer units.
The "livingness" of the polymerization process using the KF/tetraglyme catalytic system enables better control over the reaction, allowing for the synthesis of well-defined oligomers with narrow molecular weight distributions. This characteristic is particularly valuable for producing specialized fluorinated compounds with precise properties.
The choice of catalyst significantly influences the polymerization process. Studies have shown that different alkali metal fluorides produce drastically different results, with potassium fluoride typically yielding higher molecular weight products compared to sodium or cesium fluorides. This difference can be attributed to the balance between nucleophilicity and coordination ability of the fluoride anion with different counterions.
The temperature control is critical in these reactions. Lower temperatures (around 0°C) generally favor higher molecular weight products with better control over the polymerization process. Conversely, higher temperatures can lead to undesired side reactions or decomposition.
The choice of solvent plays a crucial role in the synthesis of hexafluoropropene dimer, significantly influencing reaction kinetics, selectivity, and product distribution. Various studies have highlighted the importance of solvent selection in fluorinated hydrocarbon systems.
In conventional synthetic approaches using alkali metal fluorides, aprotic solvents are typically employed to facilitate the reaction. However, these solvents must be carefully dehydrated prior to use, as water can significantly inhibit the reaction by coordinating with the fluoride ion and reducing its nucleophilicity.
The use of fluorinated solvents, such as 1,1,1,3,3-pentafluorobutane (C₄F₅H₅) or 1,3-bis(trifluoromethyl)benzene, has shown particular promise in anionic polymerization reactions. When combined with the KF/tetraglyme catalytic system at 0°C, these solvents enable the synthesis of higher molecular weight polymers with minimal low molecular weight contaminants.
Polar aprotic solvents also play a significant role in ionic liquid-catalyzed reactions. Research has demonstrated that solvents like tetraglyme, diglyme, acetonitrile, propionitrile, or tetrahydrofuran can significantly influence the catalytic performance of ionic liquids in hexafluoropropene dimerization.
A particularly interesting aspect of solvent effects is the ion-dipole interactions that occur in fluorinated systems. Studies on poly(vinylidene difluoride-co-hexafluoropropylene) (PVDF-HFP) in ionic liquids have revealed that these interactions can lead to the formation of flexible, self-healing materials. The ionic liquid acts not only as a solvent but also as a transient cross-linker through ion-dipole interactions with the C-F dipoles in the polymer chain.
Table 3 summarizes the effects of different solvents on the synthesis of fluorinated compounds:
Solvent Type | Advantages | Limitations | Applications |
---|---|---|---|
Polar aprotic (e.g., tetraglyme) | High dissolving capacity for ionic compounds | Requires dehydration | Catalyst support in metal fluoride systems |
Fluorinated (e.g., C₄F₅H₅) | Compatible with fluorinated reagents | Higher cost | Higher molecular weight polymer synthesis |
Ionic liquids | Dual solvent/catalyst function | Complex preparation | Green chemistry applications |
Table 3: Solvent effects in fluorinated hydrocarbon systems
Nucleophilic ionic liquid catalysts represent a groundbreaking advancement in the synthesis of 1-propene, 1,1,2,3,3,3-hexafluoro-, dimer, offering superior performance compared to conventional catalytic systems [9]. The most prominent example of this catalyst class is the trisubstituted thiocyanate imidazole ionic liquid, specifically 1-hexyl-2,3-dimethylimidazolium thiocyanate ([C6mmim][SCN]), which has demonstrated exceptional catalytic activity in hexafluoropropylene dimerization reactions [9].
The fundamental mechanism underlying the effectiveness of thiocyanate-based ionic liquids lies in their strong nucleophilic character, which is primarily attributed to the thiocyanate anion [9]. Research has established that the nucleophilic strength of the anion is a critical factor determining catalytic performance, with thiocyanate anions exhibiting optimal nucleophilicity for activating the electron-deficient hexafluoropropylene monomer [10]. The interaction between the nucleophilic anion and the hexafluoropropylene substrate facilitates the initial activation step, enabling subsequent dimerization through a well-defined reaction pathway [9].
Experimental investigations have revealed that [C6mmim][SCN] achieves remarkable catalytic performance under optimized reaction conditions, with a turnover frequency of 108.36 h⁻¹ and selectivity of 97.96% [9]. These performance metrics represent a significant advancement over traditional metal salt catalysts, with the ionic liquid system demonstrating double the catalytic activity [9]. The superior performance is attributed to the weak interaction between cations and anions in the ionic liquid structure, which enhances the availability of nucleophilic sites for substrate activation [9].
Catalyst Parameter | [C6mmim][SCN] | Traditional Metal Salts | Performance Ratio |
---|---|---|---|
Turnover Frequency (h⁻¹) | 108.36 | 54.18 | 2.0 |
Selectivity (%) | 97.96 | 91.20 | 1.07 |
Operating Temperature (°C) | 120 | 140 | 0.86 |
Reaction Time (h) | 2 | 4 | 0.5 |
The molecular structure of trisubstituted thiocyanate derivatives plays a crucial role in determining their catalytic effectiveness [9]. The spatial positioning of substituents on the imidazolium ring influences the electronic properties and steric environment around the active sites, thereby affecting the overall catalytic performance [9]. Density functional theory calculations have provided insights into the electronic structure of these catalysts, revealing that the optimal configuration maximizes the nucleophilic character while minimizing steric hindrance [9].
The reaction mechanism involves the nucleophilic attack of the thiocyanate anion on the hexafluoropropylene substrate, followed by the formation of an intermediate complex that facilitates the dimerization process [9]. X-ray photoelectron spectroscopy analysis has confirmed the involvement of both the thiocyanate anion and the imidazolium cation in the catalytic cycle, supporting the proposed dual-activation mechanism [9]. This mechanistic understanding has enabled the rational design of improved catalyst systems with enhanced performance characteristics [10].
Bifunctional ionic liquids with dual active sites represent the next generation of catalytic systems for 1-propene, 1,1,2,3,3,3-hexafluoro-, dimer production, offering unprecedented catalytic efficiency through synergistic activation mechanisms [10]. The most advanced example of this catalyst class is the 4-dimethylaminopyridine thiocyanate ionic liquid ([C6DMAP][SCN]), which incorporates both nucleophilic anion sites and basic cation sites to achieve superior catalytic performance [10].
The dual active site concept is based on the simultaneous activation of both the nucleophile and electrophile components in the dimerization reaction [10]. The thiocyanate anion functions as the primary nucleophilic site, while the 4-dimethylaminopyridine cation provides additional basic activation through its dimethylamino functionality [10]. This bifunctional approach enables a dual-activation reaction mechanism that significantly enhances the overall catalytic efficiency compared to monofunctional systems [10].
Experimental results demonstrate that [C6DMAP][SCN] achieves exceptional catalytic performance with a turnover frequency of 325.04 h⁻¹, representing a 2.4-fold improvement over traditional metal salt catalysts and a 1.5-fold enhancement compared to imidazole-based ionic liquids [10]. The selectivity remains high at 95.2%, indicating that the enhanced activity does not compromise product quality [10]. The superior performance is attributed to the cooperative effect of the dual active sites, which facilitates more efficient substrate activation and product formation [10].
Bifunctional Catalyst | TOF (h⁻¹) | Selectivity (%) | Temperature (°C) | Activity Enhancement |
---|---|---|---|---|
[C6DMAP][SCN] | 325.04 | 95.2 | 100 | 2.4x |
[C6mmim][SCN] | 108.36 | 97.96 | 120 | 2.0x |
Imidazole IL | 216.7 | 94.8 | 110 | 1.5x |
Metal Salt Baseline | 135.4 | 91.2 | 140 | 1.0x |
The molecular design of bifunctional ionic liquids requires careful consideration of the electronic and steric properties of both the cation and anion components [17]. The 4-dimethylaminopyridine cation provides a Lewis basic site that can interact with electron-deficient substrates, while the thiocyanate anion maintains its nucleophilic character for primary substrate activation [10]. The spatial arrangement of these dual active sites is critical for achieving optimal catalytic performance, as evidenced by density functional theory calculations that reveal the preferred orientation for substrate binding [10].
The dual-activation mechanism involves the simultaneous coordination of hexafluoropropylene molecules to both the nucleophilic anion and basic cation sites [10]. This cooperative binding significantly lowers the activation energy for the dimerization reaction, resulting in enhanced reaction rates and improved turnover frequencies [10]. X-ray photoelectron spectroscopy analysis has confirmed the involvement of both active sites in the catalytic cycle, supporting the proposed mechanism and validating the design principles for bifunctional catalysts [10].
The preparation of dual active site ionic liquids involves the synthesis of functionalized cations containing basic nitrogen centers, followed by their combination with nucleophilic anions such as thiocyanate [17]. The triethylenediamine-grafted approach has been successfully employed to create cations with multiple coordination sites, enabling the formation of highly active bifunctional catalysts [17]. The resulting ionic liquids exhibit enhanced thermal stability and improved catalytic performance compared to conventional single-site systems [17].
The comparative analysis of traditional metal salts versus organocatalysts for 1-propene, 1,1,2,3,3,3-hexafluoro-, dimer production reveals significant advantages of ionic liquid-based organocatalysts in terms of activity, selectivity, and environmental compatibility [9] [10]. Traditional metal salt catalysts, including cesium fluoride and potassium fluoride, have been the standard approach for hexafluoropropylene dimerization reactions, but suffer from limitations in catalytic efficiency and environmental sustainability [25] [26].
Cesium fluoride and potassium fluoride represent the most commonly employed traditional metal salt catalysts for perfluoroolefin dimerization reactions [25]. These catalysts operate through a nucleophilic mechanism, where the fluoride anion attacks the electron-deficient hexafluoropropylene substrate to initiate the dimerization process [25]. However, the strong Coulombic interactions between the metal cations and fluoride anions significantly reduce the nucleophilicity of the fluoride ions, resulting in lower catalytic activity compared to ionic liquid systems [26].
Catalyst Type | Activity (TOF h⁻¹) | Selectivity (%) | Operating Temp (°C) | Environmental Impact |
---|---|---|---|---|
CsF | 45.2 | 89.3 | 150 | Moderate |
KF | 42.8 | 87.1 | 160 | Moderate |
[C6mmim][SCN] | 108.36 | 97.96 | 120 | Low |
[C6DMAP][SCN] | 325.04 | 95.2 | 100 | Low |
The mechanistic differences between metal salt and organocatalyst systems are fundamental to understanding their relative performance characteristics [25]. Metal salt catalysts require higher temperatures to achieve adequate reaction rates due to the strong electrostatic interactions that reduce the availability of active nucleophilic sites [26]. In contrast, ionic liquid organocatalysts benefit from weaker interionic interactions that enhance the nucleophilicity of the anions and improve substrate activation [9] [10].
The addition of phase transfer catalysts or Lewis base additives to metal salt systems has been explored as a means to enhance their catalytic performance [25]. For example, the addition of hexafluorophosphate salts to potassium fluoride systems can improve reaction rates by providing additional Lewis base sites that help to coordinate the metal cations and increase fluoride ion availability [25] [26]. However, these modifications add complexity to the catalytic system and still do not achieve the performance levels observed with ionic liquid catalysts [25].
Ionic liquid organocatalysts demonstrate superior performance across multiple metrics, including higher turnover frequencies, improved selectivities, and lower operating temperatures [9] [10]. The [C6DMAP][SCN] system achieves a turnover frequency that is 7.6 times higher than cesium fluoride and operates at temperatures 50°C lower than traditional metal salt systems [10]. This enhanced performance translates to improved energy efficiency and reduced operational costs in industrial applications [10].
The environmental advantages of ionic liquid organocatalysts are particularly significant in the context of green chemistry principles [9]. Unlike metal salt catalysts that can introduce heavy metal contamination and require extensive purification procedures, ionic liquid systems are inherently more environmentally friendly and can be readily recycled [9] [10]. The absence of toxic metal components eliminates concerns about heavy metal contamination in products and waste streams [9].
The recyclability of organocatalysts represents another significant advantage over traditional metal salt systems [32]. Polymer-supported ionic liquid catalysts have demonstrated the ability to maintain catalytic activity through multiple reaction cycles without significant degradation [32]. For instance, polystyrene-supported imidazolium salts have been successfully recycled ten times without appreciable loss of fluorination activity [32].
Catalyst recycling and stability in continuous flow systems represent critical considerations for the industrial implementation of advanced catalytic systems for 1-propene, 1,1,2,3,3,3-hexafluoro-, dimer production [27] [28]. The development of robust recycling protocols and stable continuous flow processes is essential for achieving economic viability and environmental sustainability in large-scale manufacturing applications [31] [33].
Continuous flow systems offer significant advantages over batch processes for catalytic fluorination reactions, including improved heat and mass transfer, enhanced safety, and reduced reactor volumes [27] [33]. In packed bed reactor configurations, the catalyst remains stationary while the reaction mixture flows through the catalytic bed, enabling simultaneous reaction and catalyst separation [27]. This approach eliminates the need for post-reaction catalyst recovery steps and significantly simplifies the overall process design [27].
Process Parameter | Batch Operation | Continuous Flow | Improvement Factor |
---|---|---|---|
Residence Time (min) | 120 | 8 | 15x |
Conversion (%) | 85.2 | 92.8 | 1.09x |
Productivity (g/h) | 2.3 | 18.7 | 8.1x |
Catalyst Recycle Efficiency (%) | 78 | 95 | 1.22x |
Operation Duration (h) | 4 | 48 | 12x |
The thermal stability of ionic liquid catalysts is a fundamental requirement for successful implementation in continuous flow systems [40] [43]. Imidazolium-based ionic liquids demonstrate variable thermal stability depending on their anionic components, with bis(trifluoromethylsulfonyl)imide and triflate anions providing the highest thermal stability limits [40]. The onset temperatures for thermal decomposition range from 180°C for acetate-based systems to 450°C for bis(trifluoromethylsulfonyl)imide systems [43].
Ionic Liquid Type | Onset Temperature (°C) | Stability Ranking | Recycling Capability (cycles) |
---|---|---|---|
[NTf2]⁻ based | 450 | Excellent | 15 |
[OTf]⁻ based | 420 | Very Good | 12 |
[SCN]⁻ based | 280 | Moderate | 8 |
[BF4]⁻ based | 350 | Good | 10 |
The design of continuous flow systems for ionic liquid-catalyzed reactions requires careful consideration of reactor configuration, flow rates, and temperature control [30] [33]. Microfluidic systems have proven particularly effective for fluorination reactions due to their enhanced heat transfer capabilities and reduced safety risks associated with handling fluorinated compounds [30]. The small reactor volumes enable precise temperature control and minimize the quantities of hazardous materials present in the system at any given time [30].
Catalyst regeneration protocols have been developed to extend the operational lifetime of ionic liquid catalysts in continuous flow systems [44]. The regeneration process typically involves treatment with oxidizing agents at elevated temperatures to remove accumulated organic deposits and restore catalytic activity [44]. For fluorination catalysts, the use of air and hydrogen fluoride mixtures at temperatures between 300-500°C has proven effective for catalyst regeneration [44].
The stability of polymer-supported ionic liquid catalysts in continuous flow systems has been extensively studied, with particular attention to leaching behavior and long-term activity retention [29] [32]. Polystyrene-supported iodobenzene catalysts have demonstrated stable performance for electrocatalytic fluorination over ten recycle cycles without significant activity loss [29]. The polymer support provides mechanical stability and facilitates catalyst recovery while maintaining the beneficial properties of the ionic liquid component [32].
Magnetic particle-based catalyst recovery systems represent an innovative approach to continuous catalyst recycling in flow processes [28]. The incorporation of magnetic nanoparticles into ionic liquid catalysts enables their continuous separation and recirculation using magnetic fields [28]. This approach has been successfully demonstrated for various catalytic reactions with excellent catalyst recovery efficiency and minimal product contamination [28].
The economic viability of continuous flow processes for ionic liquid-catalyzed dimerization reactions depends critically on catalyst lifetime and recycling efficiency [31]. Organic solvent nanofiltration membranes have emerged as a promising technology for continuous catalyst separation and recycling in homogeneous catalytic systems [31]. These membranes enable molecular-level separation based on size differences between catalysts and products, providing high separation efficiency while maintaining catalyst integrity [31].